

Application Notes and Protocols for In Vivo Studies with AC-73

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Compound of Interest

Compound Name: AC-73

Cat. No.: B1665390

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These application notes provide a comprehensive overview of the in vivo use of **AC-73**, a small-molecule inhibitor of CD147. The following protocols are synthesized from preclinical studies and are intended to serve as a guide for designing and executing in vivo experiments to evaluate the efficacy and mechanism of action of **AC-73** in various disease models.

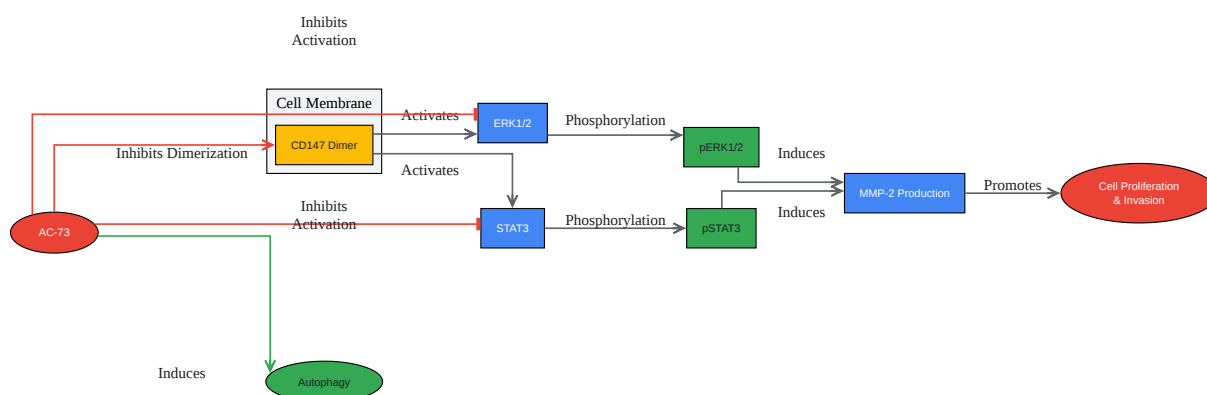
Introduction

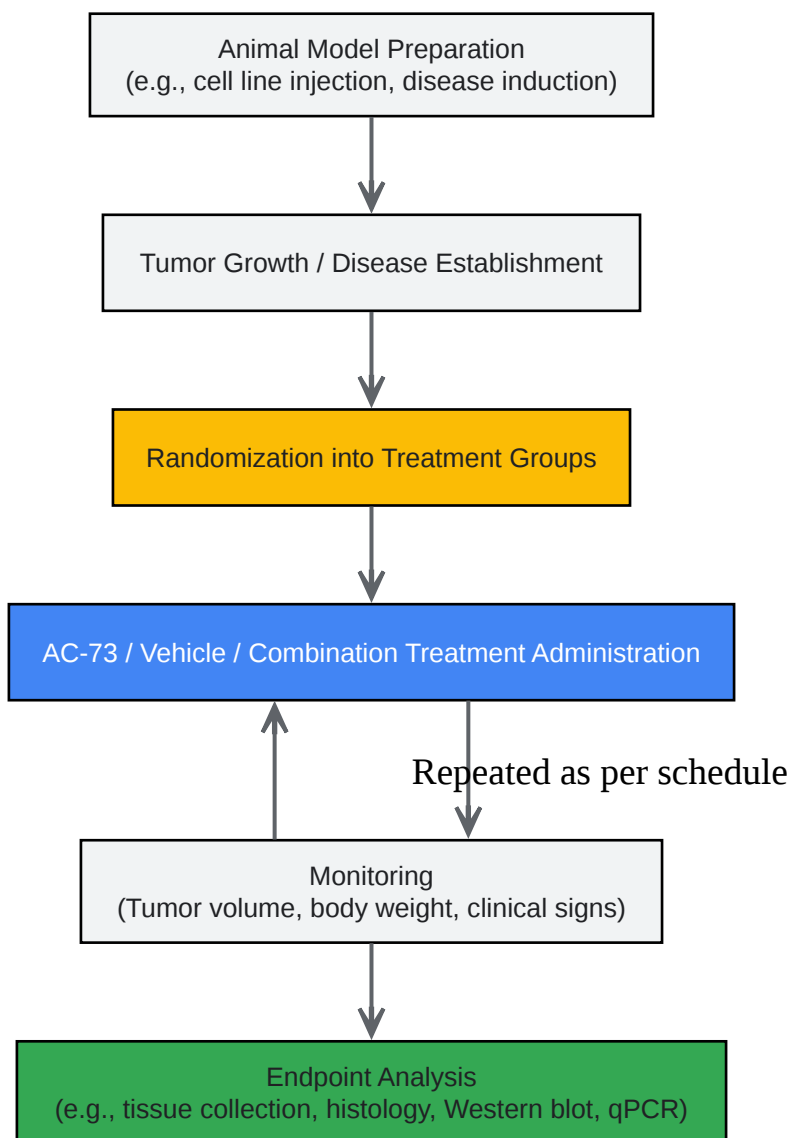
AC-73 is a specific, orally active inhibitor of CD147, a transmembrane glycoprotein overexpressed in various cancers and inflammatory diseases.[1] By disrupting the dimerization of CD147, **AC-73** effectively inhibits downstream signaling pathways, primarily the ERK/STAT3 pathway, leading to reduced cell proliferation, migration, and invasion.[2][3][4] Furthermore, **AC-73** has been shown to induce autophagy, enhancing the cytotoxic effects of chemotherapeutic agents.[2][5] These characteristics make **AC-73** a promising candidate for in vivo investigation in oncology and inflammatory disease models.

Mechanism of Action: Signaling Pathway

AC-73 exerts its biological effects by targeting CD147, which plays a crucial role in tumor progression and inflammation. The binding of **AC-73** to CD147 inhibits its dimerization, a critical step for its function.[1][3] This disruption leads to the downregulation of the MAPK/ERK and STAT3 signaling pathways, which are key regulators of cell proliferation, survival, and invasion.[2][4][5] The inhibition of this pathway ultimately results in decreased production of

matrix metalloproteinases (MMPs), such as MMP-2, which are essential for extracellular matrix degradation and tumor metastasis.[1][3][4] Additionally, **AC-73** has been observed to induce autophagy.[2][5]





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